molecular formula C9H10F3OP B2912003 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene CAS No. 1333230-26-4

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene

Cat. No.: B2912003
CAS No.: 1333230-26-4
M. Wt: 222.147
InChI Key: TVTPLMUYUYBCNZ-UHFFFAOYSA-N
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Description

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene is a specialized organic compound that serves as a valuable building block in advanced chemical and pharmaceutical research. Its molecular structure incorporates two key functional groups: a strongly electron-withdrawing trifluoromethyl group and a polar dimethylphosphoryl group. The trifluoromethyl aromatic motif is a cornerstone in medicinal chemistry, as its incorporation can profoundly alter the properties of bioactive molecules, influencing their metabolic stability, lipophilicity, and binding affinity . This compound is particularly useful as a key intermediate in the synthesis of more complex molecules. Its applications are explored in areas such as pharmaceutical development, where it can be used to create novel drug candidates, and in materials science, where it may contribute to the development of advanced organic materials, including ligands for catalysts and building blocks for polymers . Researchers value this compound for its potential to act as a isostere for other functional groups or to fine-tune the electronic characteristics of a molecule. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-dimethylphosphoryl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3OP/c1-14(2,13)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTPLMUYUYBCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzene with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphoryl and trifluoromethyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phosphoryl compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its phosphoryl group can mimic phosphate groups in biological systems, making it useful in biochemical research.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it valuable in the development of high-performance materials.

Mechanism of Action

The mechanism of action of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their activity and function. The trifluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene, focusing on substituent effects and physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key Properties/Applications
This compound -PO(CH₃)₂ (1), -CF₃ (4) ~242.1 (estimated) ~2.5* High polarity; potential catalyst ligand
1-Chloro-4-(trifluoromethyl)benzene -Cl (1), -CF₃ (4) 196.55 3.6 Solvent intermediate; toxic (LD₅₀: 1,200 mg/kg, rat)
1-Methoxy-4-(trifluoromethyl)benzene -OCH₃ (1), -CF₃ (4) 190.14 2.8 Electron-deficient aromatic system; used in agrochemicals
1-Ethynyl-4-(trifluoromethyl)benzene -C≡CH (1), -CF₃ (4) 186.13 2.9 Click chemistry precursor; CNT functionalization
1-(Phenylseleno)-4-(trifluoromethyl)benzene -SePh (1), -CF₃ (4) 307.16 4.1 LDHA inhibitor; PAINS interference risk

*Estimated based on additive contributions of substituents .

Physicochemical Property Trends

  • Lipophilicity : Substituents ranked by increasing XLogP3: -PO(CH₃)₂ < -OCH₃ < -C≡CH < -Cl < -SePh. The phosphoryl group’s polar nature reduces membrane permeability but enhances solubility in polar solvents .
  • Thermal Stability: Trifluoromethyl groups enhance thermal stability, but selenobenzene derivatives decompose at lower temperatures (~150°C) due to weak C-Se bonds .

Biological Activity

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article reviews the available literature on its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by a dimethylphosphoryl group attached to a benzene ring that also bears a trifluoromethyl substituent. This unique structure may contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

Anticancer Potential

The inhibition of lactate dehydrogenase (LDHA) is a notable mechanism through which compounds with trifluoromethyl substitutions exert anticancer effects. LDHA plays a crucial role in the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation. Compounds like 1-(phenylseleno)-4-(trifluoromethyl)benzene have demonstrated the ability to inhibit LDHA activity, leading to reduced tumor cell viability and induced apoptosis through reactive oxygen species generation .

Toxicological Profile

The toxicological implications of this compound are critical for its development as a therapeutic agent. Studies on similar organophosphorus compounds indicate potential neurotoxic effects, including impacts on reproductive health and liver function .

Table 2: Toxicological Findings from Related Compounds

Compound NameObserved Toxic EffectsReference
Benzene derivativesHepatotoxicity, reproductive toxicity
Organophosphorus nerve agentsHigh toxicity; affects nervous system

Case Studies

While direct case studies on this compound are sparse, the broader category of organophosphorus compounds has been extensively studied for their biological markers of exposure and associated health risks. For instance, studies have shown that exposure to organophosphorus compounds can lead to significant genetic damage and increased cancer risk in occupational settings .

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